molecular formula C15H12FN5O2S3 B11257523 2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide

2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide

Cat. No.: B11257523
M. Wt: 409.5 g/mol
InChI Key: NSSNSDKRIDZXCR-UHFFFAOYSA-N
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Description

2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide is a complex organic compound that features a combination of thiazole and thiadiazole rings. These heterocyclic structures are known for their diverse biological activities, including antimicrobial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide typically involves multiple steps. The process begins with the preparation of the thiazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include thionyl chloride, hydrazine hydrate, and various amines .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halides and nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols .

Scientific Research Applications

2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-N-[5-({[(4-methyl-1,3-thiazol-2-YL)carbamoyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-YL]benzamide involves its interaction with specific molecular targets. The compound may inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial and anti-inflammatory effects. The exact pathways and targets can vary depending on the specific application .

Properties

Molecular Formula

C15H12FN5O2S3

Molecular Weight

409.5 g/mol

IUPAC Name

2-fluoro-N-[5-[2-[(4-methyl-1,3-thiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide

InChI

InChI=1S/C15H12FN5O2S3/c1-8-6-24-13(17-8)18-11(22)7-25-15-21-20-14(26-15)19-12(23)9-4-2-3-5-10(9)16/h2-6H,7H2,1H3,(H,17,18,22)(H,19,20,23)

InChI Key

NSSNSDKRIDZXCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC(=N1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CC=C3F

Origin of Product

United States

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